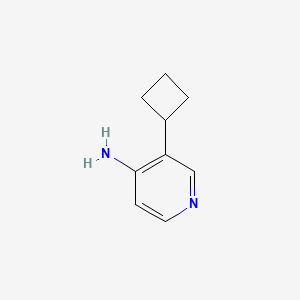

3-Cyclobutylpyridin-4-amine

Description

Contextualization within Pyridine (B92270) and Aminopyridine Chemical Space

The pyridine scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in known drugs. rsc.orgresearchgate.net This is due in part to the nitrogen atom, which can act as a hydrogen bond acceptor and a basic center, influencing the compound's solubility and ability to interact with biological targets. nih.gov The position of the substituents on the pyridine ring is crucial in determining its properties. In the case of 3-Cyclobutylpyridin-4-amine, the amine group is at the 4-position and the cyclobutyl group is at the 3-position.

Aminopyridines are a class of pyridine derivatives where an amino group is attached to the pyridine ring. They are known to interact with various enzymes and receptors, leading to a wide range of biological and pharmacological effects. rsc.org The 4-aminopyridine (B3432731) substructure, for instance, is known to function by blocking voltage-gated potassium channels. rsc.org The introduction of a cyclobutyl group at the 3-position can influence the molecule's conformation and lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

The table below provides a comparison of the three basic isomers of aminopyridine.

| Compound | Melting Point (°C) | Crystal System |

| 2-Aminopyridine | 59-61 | - |

| 3-Aminopyridine | 64-66 | - |

| 4-Aminopyridine | 159-161 | Orthorhombic |

Data for 4-aminopyridine sourced from a 1963 study. iucr.org

Significance of Substituted Pyridine Scaffolds in Contemporary Synthetic Research

Substituted pyridine scaffolds are of immense importance in modern synthetic research due to their prevalence in pharmaceuticals and agrochemicals. rsc.org The development of novel methods for the synthesis and functionalization of pyridines is an active area of research. nih.gov Synthetic chemists are continually exploring new ways to introduce a variety of substituents onto the pyridine ring to create libraries of compounds for high-throughput screening. nih.gov

The presence of both an electron-donating amino group and an alkyl cyclobutyl group on the pyridine ring of 3-Cyclobutylpyridin-4-amine presents interesting synthetic challenges and opportunities. The electronic nature of these substituents can direct the regioselectivity of further chemical transformations, allowing for the targeted synthesis of more complex molecules. The cyclobutyl moiety, in particular, can be a valuable addition for creating molecules with specific three-dimensional shapes, which is often a key factor in achieving high binding affinity and selectivity for a biological target.

Overview of Current Academic Research Paradigms for Novel Chemical Entities

The discovery and development of new chemical entities (NCEs) is a complex and costly endeavor. oup.com Historically, drug discovery often relied on the modification of known natural products or serendipitous findings. However, modern research paradigms are increasingly driven by a more rational, target-based approach. peerj.comresearchgate.net This involves identifying a specific biological target, such as an enzyme or receptor, that is implicated in a disease and then designing or screening for molecules that can modulate its activity.

A significant shift in recent years has been the integration of computational methods and artificial intelligence (AI) into the drug discovery process. nso-journal.org These technologies are being used to analyze vast datasets, predict the properties of virtual compounds, and even design novel molecular structures with desired characteristics. aip.org This "data-driven" approach has the potential to accelerate the discovery of new medicines and reduce the reliance on traditional trial-and-error methods. nso-journal.org The synthesis of compounds like 3-Cyclobutylpyridin-4-amine, which may serve as building blocks or scaffolds for larger, more complex molecules, is a critical component of this modern research ecosystem. While the number of new drug approvals has not seen a dramatic increase in recent years, the tools and strategies available to researchers are more powerful than ever. peerj.com

Properties

IUPAC Name |

3-cyclobutylpyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-9-4-5-11-6-8(9)7-2-1-3-7/h4-7H,1-3H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRHAWNGBLAYDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(C=CN=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Cyclobutylpyridin 4 Amine and Its Derivatives

Direct Synthetic Routes to the Core 3-Cyclobutylpyridin-4-amine Structure

The formation of the 3-cyclobutylpyridin-4-amine scaffold can be approached through several strategic pathways. These include building the pyridine (B92270) ring with the cyclobutyl group already in place, or by adding the amine and cyclobutyl groups to a pre-existing pyridine ring.

Cyclization Reactions for Pyridine Ring Formation

The construction of the pyridine ring itself is a fundamental aspect of synthesizing derivatives like 3-cyclobutylpyridin-4-amine. numberanalytics.com Classical methods, such as the Chichibabin synthesis, involve the condensation of aldehydes and ammonia (B1221849) to form the pyridine core. numberanalytics.com Another established method is the Bönnemann cyclization, which utilizes the reaction of a nitrile with an alkyne. numberanalytics.com

More contemporary approaches often employ transition metal-catalyzed cyclization reactions, which can offer improved yields and selectivity. numberanalytics.com These reactions can involve various starting materials and catalysts to construct the pyridine skeleton. For instance, a [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes, synergistically catalyzed by a copper(I) salt and a secondary ammonium (B1175870) salt, provides a modular route to substituted pyridines. organic-chemistry.org Another modern approach involves a multi-component reaction where a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift occur in a single pot to yield polysubstituted pyridines. organic-chemistry.org

While these methods provide general strategies for pyridine synthesis, the specific incorporation of a cyclobutyl group at the 3-position would require appropriately substituted starting materials. For example, a cyclobutyl-containing aldehyde or nitrile could be used in the Chichibabin or Bönnemann cyclizations, respectively.

Amination Strategies for Pyridine-4-amines

The introduction of an amine group at the 4-position of the pyridine ring is a critical step. Several methodologies exist for this transformation, each with its own advantages and applications.

Nucleophilic aromatic substitution (SNA) is a common and effective method for introducing an amine group onto a pyridine ring. researchgate.netlibretexts.org This reaction typically involves the displacement of a halide, such as chlorine or bromine, at the 4-position of the pyridine ring by an amine nucleophile. koreascience.krnih.gov The reactivity of the pyridine ring towards SNAr is enhanced by the presence of electron-withdrawing groups. libretexts.orgresearchgate.net

The reaction of 3-halo-4-aminopyridines with acyl chlorides and triethylamine (B128534) can lead to a rearrangement where the presumed N-acylated intermediate reacts intramolecularly via nucleophilic aromatic substitution. nih.gov This results in a formal two-carbon insertion, yielding pyridin-4-yl α-substituted acetamide (B32628) products. nih.gov The choice of solvent can be crucial, with some systems allowing for transition-metal-free reactions. researchgate.net For instance, the reaction of heteroaryl chlorides with amines in water in the presence of potassium fluoride (B91410) can facilitate a facile SNAr reaction. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| 3-halo-4-aminopyridine | Acyl chloride, Triethylamine | Pyridin-4-yl α-substituted acetamide | Moderate to High nih.gov |

| Heteroaryl chloride | Amine, KF, Water | N-arylated product | Moderate to Excellent researchgate.net |

The Hofmann rearrangement, or Hofmann degradation, offers a classic method for converting a primary amide into a primary amine with one fewer carbon atom. wikipedia.org This reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine. wikipedia.org For the synthesis of 3-cyclobutylpyridin-4-amine, this would involve the Hofmann degradation of 3-cyclobutylpyridine-4-carboxamide.

The reaction is typically carried out using a hypohalite, such as sodium hypobromite (B1234621) or sodium hypochlorite, in the presence of a base. wikipedia.orggoogle.com The process involves the formation of an N-bromoamide, which then rearranges to an isocyanate. wikipedia.org Subsequent hydrolysis of the isocyanate yields the desired primary amine and carbon dioxide. wikipedia.org Variations of the Hofmann rearrangement can be used to generate carbamates by trapping the intermediate isocyanate with an alcohol. wikipedia.org

Table 2: Key Steps in the Hofmann Rearrangement

| Step | Description |

|---|---|

| 1 | Formation of an anion from the primary amide using a base. wikipedia.org |

| 2 | Reaction of the anion with a halogen to form an N-haloamide. wikipedia.org |

| 3 | Formation of a haloamide anion via deprotonation. wikipedia.org |

| 4 | Rearrangement of the R group and loss of the halide to form an isocyanate. wikipedia.org |

| 5 | Nucleophilic addition of water to the isocyanate to form a carbamic acid. wikipedia.org |

| 6 | Spontaneous loss of carbon dioxide to yield the primary amine. wikipedia.org |

Reductive amination is a versatile method for forming amines from carbonyl compounds (aldehydes or ketones) and an amine. mdma.chmasterorganicchemistry.com This reaction can be performed directly by mixing the carbonyl compound, the amine, and a reducing agent in one pot, or indirectly by first forming the imine and then reducing it in a separate step. mdma.chscispace.com

For the synthesis of 3-cyclobutylpyridin-4-amine, this could involve the reaction of a 3-cyclobutylpyridine-4-carbaldehyde with ammonia, followed by reduction. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective option that often gives high yields with fewer side products. mdma.chorganic-chemistry.org Other common reducing agents include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comorganic-chemistry.org The choice of reducing agent and reaction conditions can be optimized to minimize side reactions such as dialkylation. mdma.ch

It is important to note that direct reductive amination on certain pyridine systems can be challenging. For example, attempts to directly alkylate 3-amino-4-chloropyridine (B21944) using standard reductive amination conditions have shown poor conversion. nih.gov In such cases, a two-step deprotection/alkylation protocol may be more effective. nih.gov

Transition Metal-Catalyzed Coupling Reactions for Cyclobutyl Moiety Introduction

The introduction of the cyclobutyl group onto the pyridine ring is a key step that can be achieved through transition metal-catalyzed cross-coupling reactions. mdpi.comnih.govsioc-journal.cn These reactions are powerful tools for forming carbon-carbon bonds. mdpi.com

One of the most widely used methods is the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid or ester with a halide in the presence of a palladium catalyst. smolecule.com For the synthesis of 3-cyclobutylpyridin-4-amine, this could involve coupling cyclobutylboronic acid with a 3-halopyridin-4-amine derivative. Another relevant cross-coupling reaction is the Hiyama coupling, which utilizes organosilicon compounds. mdpi.com

The choice of catalyst and ligands is crucial for the success of these reactions, with palladium complexes being particularly common due to their high activity and tolerance of various functional groups. mdpi.com Other transition metals like nickel and copper are also used in cross-coupling reactions. researchgate.net For instance, palladium-catalyzed Buchwald-Hartwig amination can be used to form C-N bonds, which could be relevant in attaching the amino group after the cyclobutyl moiety is in place. koreascience.kr

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is a cornerstone for forming the carbon-carbon bond between the pyridine ring and the cyclobutyl group. nih.gov This palladium-catalyzed reaction typically involves the coupling of a halopyridine with a cyclobutylboronic acid or its corresponding ester. nih.gov The versatility of this reaction is due to its mild conditions, tolerance of various functional groups, and the commercial availability of the necessary building blocks. nih.gov

In a synthetic approach to 3-cyclobutylpyridin-4-amine, a key step would involve the coupling of a suitable 3-halopyridin-4-amine derivative (e.g., 3-bromo- (B131339) or 3-iodopyridin-4-amine, potentially with a protected amine) with cyclobutylboronic acid. Alternatively, a 4-chloropyridine (B1293800) derivative can be used, where the Suzuki-Miyaura coupling precedes the introduction of the amine functionality. mdpi.com The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. Systems such as Pd(PPh₃)₄ or Pd₂(dba)₃ with various phosphine (B1218219) ligands are commonly employed. mdpi.com For instance, studies on related 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines have shown that catalysts like Pd(PPh₃)₄ can effectively couple arylboronic acids to a 2-iodo-4-chloropyrrolopyridine core, a reaction analogous to the formation of the 3-cyclobutyl bond. mdpi.com

The reaction conditions, including the choice of palladium catalyst and base, significantly impact the product distribution and yield, as demonstrated in the synthesis of related substituted pyridines. mdpi.com

Table 1: Effect of Reaction Conditions on a Model Suzuki-Miyaura Coupling This table is based on data for the synthesis of an analogous 2-aryl-pyrrolopyridine derivative, illustrating typical optimization parameters. mdpi.com

| Entry | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂/SPhos (5) | K₃PO₄ | Toluene/H₂O | 80 | 1 | >95 |

| 2 | Pd₂(dba)₃/RuPhos (5) | K₃PO₄ | Toluene/H₂O | 80 | 1 | >95 |

| 3 | Pd(PPh₃)₄ (8) | Na₂CO₃ | DME | 85 | 16 | 78 |

| 4 | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME | 90 | 22 | 83 |

Ullmann-Goldberg Amination Variants

The introduction of the C4-amine functionality onto the pyridine ring can be effectively achieved using Ullmann-Goldberg amination or its more modern variants, such as the Buchwald-Hartwig amination. researchgate.netbohrium.com The classical Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with an amine at high temperatures. nih.gov While effective, these conditions can be harsh. nih.gov

Modern ligand-assisted protocols allow the reaction to proceed under much milder conditions. acs.org For the synthesis of 3-cyclobutylpyridin-4-amine, this would involve the reaction of a 3-cyclobutyl-4-halopyridine (e.g., 3-cyclobutyl-4-chloropyridine) with an ammonia equivalent or a protected amine. The use of copper(I) iodide (CuI) as a catalyst with a suitable ligand (such as N-methylglycine or 1,10-phenanthroline) and a base like K₃PO₄ in a polar solvent like DMSO has proven effective for a wide range of amination reactions at room temperature. acs.org

Buchwald-Hartwig amination, a palladium-catalyzed alternative, is also highly effective for C-N bond formation. researchgate.net This method often provides higher yields and broader substrate scope compared to traditional Ullmann conditions. bohrium.com In the synthesis of related 7-azaindoles, a Buchwald-Hartwig amination was successfully used to introduce a secondary amine at the C4 position of a pyrrolopyridine intermediate. bohrium.com

Table 2: Substrate Scope for a Ligand-Promoted Ullmann Amination This table shows representative yields for the coupling of various amines and aryl iodides using a CuI/N-methylglycine system, demonstrating the reaction's versatility. acs.org

| Aryl Iodide | Amine | Product | Yield (%) |

| Iodobenzene | Piperidine | N-Phenylpiperidine | 94 |

| Iodobenzene | Morpholine | N-Phenylmorpholine | 92 |

| 4-Iodotoluene | Piperidine | N-(p-tolyl)piperidine | 93 |

| 4-Iodoanisole | Morpholine | N-(4-methoxyphenyl)morpholine | 91 |

Functional Group Transformations and Interconversions on 3-Cyclobutylpyridin-4-amine

Once synthesized, the 3-cyclobutylpyridin-4-amine scaffold can undergo a variety of functional group transformations to generate a diverse library of analogues for structure-activity relationship (SAR) studies.

Alkylation and Acylation of the Exocyclic Amine Functionality

The exocyclic primary amine at the C4 position is a nucleophilic site that readily undergoes alkylation and acylation. smolecule.com

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base can introduce one or two alkyl groups to the amine, yielding the corresponding secondary or tertiary amines. smolecule.com Such transformations have been used in the preparation of biologically active molecules containing substituted pyridine cores. googleapis.com

Acylation: The amine can react with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. smolecule.com This transformation is often used to modify the electronic properties and hydrogen-bonding capabilities of the parent amine.

These standard transformations allow for systematic probing of the steric and electronic requirements of the pharmacophore around the amine functionality.

Regioselective Modification of the Pyridine Ring

The pyridine ring itself can be modified, although the regioselectivity is strongly influenced by the existing substituents. The powerful electron-donating 4-amino group directs electrophilic aromatic substitution primarily to the C3 and C5 positions (ortho and para to the amine). However, the C3 position is already occupied by the cyclobutyl group. Therefore, electrophilic substitution would be strongly directed to the C5 position. The C2 and C6 positions are electronically deactivated by the ring nitrogen.

Further functionalization can also be achieved through metal-catalyzed cross-coupling reactions if a handle, such as a halogen, is present on the ring. The intrinsic reactivity of different positions on the pyridine ring can be exploited for selective reactions. rsc.org Advanced skeletal editing techniques, such as those involving ring-opening and subsequent recyclization, represent a frontier approach to modifying the pyridine core itself. rsc.org

Transformations Involving the Cyclobutyl Substituent

The cyclobutyl group is generally considered a stable, saturated substituent. However, it is not inert and can be a site for metabolic transformation, which can inspire synthetic modifications. nih.gov Studies on drug molecules containing cyclobutyl moieties have shown that oxidation of the cyclobutyl ring can occur, typically leading to the formation of corresponding alcohols. nih.gov This suggests that synthetic strategies involving directed C-H oxidation could be used to introduce hydroxyl groups or other functionalities onto the cyclobutyl ring.

The inherent ring strain of the cyclobutane (B1203170) can also be exploited in certain radical-mediated or transition-metal-catalyzed ring-opening or expansion reactions, although such transformations are less common for simple cyclobutylarenes. ru.nlchinesechemsoc.org

Chemo- and Regioselective Synthesis Considerations for 3-Cyclobutylpyridin-4-amine Analogues

The synthesis of analogues of 3-cyclobutylpyridin-4-amine requires careful strategic planning to ensure proper chemo- and regioselectivity. The order of key bond-forming steps is a critical consideration. For instance, a synthetic plan might evaluate two distinct routes:

Route A: Introduction of the amine at C4 of a 3-halopyridine, followed by a Suzuki-Miyaura coupling to install the cyclobutyl group at C3.

Route B: Suzuki-Miyaura coupling at C3 of a 4-halopyridine, followed by amination at C4. mdpi.com

The choice between these routes often depends on the compatibility of the functional groups with the reaction conditions of the subsequent step. mdpi.combohrium.com For example, the success of a palladium-catalyzed amination step might depend on the absence of other reactive sites, potentially requiring the use of protecting groups on other functionalities. bohrium.com Similarly, the efficiency of the Suzuki-Miyaura coupling can be influenced by the electronic nature of the substituents already on the pyridine ring. rsc.org

Achieving selectivity in poly-substituted pyridines is a significant challenge. The directing effects of both the ring nitrogen and the existing substituents must be considered. For example, in a dihalopyridine, the site of the first cross-coupling reaction is determined by a combination of electronic and steric factors, as well as the potential for the catalyst to coordinate with a Lewis basic substituent. rsc.org These considerations are paramount when designing syntheses for a library of analogues based on the 3-cyclobutylpyridin-4-amine core.

Modern Synthetic Approaches and Process Intensification in 3-Cyclobutylpyridin-4-amine Synthesis

Process intensification in chemical manufacturing aims to develop smaller, cleaner, and more energy-efficient technologies. In the context of synthesizing 3-Cyclobutylpyridin-4-amine, this involves adopting modern platforms that accelerate reaction rates, improve yields, and offer superior control over reaction parameters.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. researchgate.net By utilizing microwave irradiation, this technique provides rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. researchgate.netscispace.com

For the synthesis of substituted pyridines and related heterocycles, microwave-assisted protocols have been successfully applied to various reaction types, including multicomponent reactions and cyclization-condensation reactions. scispace.comrsc.org For instance, the Hantzsch pyridine synthesis and related multicomponent strategies can be significantly expedited. mdpi.com A one-pot, three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, which shares structural motifs with aminopyridines, was achieved in short reaction times using microwave irradiation, demonstrating the method's utility for creating complex heterocycles. rsc.org

While a specific microwave-assisted protocol for 3-Cyclobutylpyridin-4-amine is not extensively documented, the synthesis could be envisioned by adapting established methods for analogous structures. A potential pathway could involve the microwave-assisted reaction of a suitable cyclobutyl-substituted 1,3-dicarbonyl compound, an aldehyde, and an ammonia source. Another approach could be the rapid synthesis of a precursor, such as a substituted 3-amino-1,2,4-triazole, which has been efficiently prepared from carboxylic acids and aminoguanidine (B1677879) bicarbonate under controlled microwave conditions. mdpi.com

The table below illustrates typical conditions and outcomes for microwave-assisted synthesis of relevant heterocyclic compounds, providing a basis for developing a protocol for 3-Cyclobutylpyridin-4-amine.

| Reactant Type | Reaction | Typical Conditions | Key Advantages | Ref. |

| Methyl 5-aminopyrazole-carboxylates, Amines | Three-component cyclization | Acetic acid, 150 °C, 30 min | Short reaction time, chromatography-free isolation | rsc.org |

| Aminoguanidine, Carboxylic Acids | Condensation/Cyclization | HCl catalyst, 180 °C, 3 h | High yields, suitable for volatile acids | mdpi.com |

| Aldehydes, Amines, Isocyanides | Multicomponent Reaction | Clay catalyst, solvent-free | Rapid, one-pot, high diversity | scispace.com |

This table presents data for analogous heterocyclic syntheses to illustrate the potential of microwave-assisted methods for 3-Cyclobutylpyridin-4-amine.

Continuous flow chemistry represents a paradigm shift from traditional batch processing. In a flow system, reagents are continuously pumped through a network of tubes and reactors where the reaction occurs. This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability. rsc.org The high surface-area-to-volume ratio in microreactors allows for efficient heat transfer, enabling highly exothermic or fast reactions to be performed safely. nih.gov

The synthesis of amine-containing molecules is well-suited to flow chemistry. researchgate.net For example, a protocol for the synthesis of functionalized secondary amines using a photocatalyzed Petasis reaction has been demonstrated in a continuous flow system, achieving a productivity rate of 0.2 mmol/h. researchgate.net While this specific reaction produces secondary amines, the principles can be adapted for primary amines or for the amination of a pre-existing cyclobutylpyridine core. The generation of highly reactive or unstable intermediates, such as lithium ynolates for the synthesis of cyclobutenes, is a key advantage of flow chemistry, as these species can be generated and immediately used in the next step, minimizing decomposition. rsc.org

A potential continuous flow synthesis of 3-Cyclobutylpyridin-4-amine could involve several stages:

Pyridine Ring Formation: A [2+2+2] cycloaddition of alkynes and nitriles, a reaction class that has been adapted to flow conditions, could be used to construct the substituted pyridine core.

Amination: A subsequent flow module could introduce the amine group at the C-4 position via nucleophilic aromatic substitution on a halogenated precursor, benefiting from the precise temperature control to manage the reaction's exothermicity.

The table below outlines key parameters from representative flow chemistry syntheses, highlighting the technology's capabilities applicable to the target molecule.

| Reaction Type | Key Parameters | Throughput/Yield | Key Advantages | Ref. |

| Amide Formation | THF/DMF, 5-10 °C | 70% Yield | Controlled addition, improved safety | nih.gov |

| Chiral Amine Resolution | Biphasic (organic/aqueous), membrane separator | High conversion | Integrated reaction and work-up | researchgate.net |

| Cyclobutene Synthesis | 30 °C, 2.5 s residence time | Scalable, reproducible | Use of unstable intermediates, no cryogenics | rsc.org |

This table shows examples from continuous flow synthesis of related compounds, demonstrating the potential for producing 3-Cyclobutylpyridin-4-amine.

Concerns over residual metal contamination in pharmaceutical products and the cost of precious metal catalysts have driven the development of metal-free catalytic systems. nih.gov These approaches often utilize organocatalysts or main-group elements to achieve transformations traditionally reliant on transition metals. rsc.org

For amine synthesis, metal-free reduction of amides to amines has been achieved using a tetrabutylammonium (B224687) difluorotriphenylsilicate catalyst in combination with silanes. organic-chemistry.org This method is noted for its operational simplicity and broad substrate scope. Another strategy involves the use of visible light and a silane (B1218182) reducing agent to facilitate the coupling of aldehydes and secondary amines with alkyl halides to form tertiary amines, a process that could potentially be adapted. cam.ac.uk

In the context of pyridine synthesis, metal-free approaches often build upon classical condensation reactions but with modern improvements. nih.gov For example, cooperative catalysis using functionalized nanomaterials, such as amine-functionalized dendritic fibrous nanosilica (DFNS), has proven effective for reactions like the Henry condensation, showcasing the potential of heterogeneous, metal-free catalysts. rsc.org While not a direct pyridine synthesis, such catalysts could be employed for creating precursors or for side-chain functionalization. The development of organocatalytic atom transfer radical polymerization (O-ATRP) using organic photoredox catalysts highlights the potential for radical-based, metal-free C-C and C-N bond-forming reactions that could be applied to pyridine derivatization. nih.gov

A metal-free synthesis of 3-Cyclobutylpyridin-4-amine could be envisioned through a multi-step sequence employing organocatalysts for both the construction of the cyclobutyl-substituted pyridine ring and the subsequent introduction of the amine functionality.

| Catalytic System | Reaction Type | Substrates | Key Features | Ref. |

| Tetrabutylammonium difluorotriphenylsilicate / Silane | Amide Reduction | Secondary/Tertiary Amides | Mild conditions, broad scope, scalable | organic-chemistry.org |

| Oxygen-Doped Anthanthrene (ODA) | Organocatalytic ATRP | Methyl methacrylate | Low catalyst loading (ppm), sunlight-mediated | nih.gov |

| Amine-functionalized DFNS | Henry Condensation | Aldehydes, Nitroalkanes | Heterogeneous, reusable, high surface area | rsc.org |

This table illustrates various metal-free catalytic systems applicable to the synthesis of intermediates or the final amination step for 3-Cyclobutylpyridin-4-amine.

Reaction Chemistry and Mechanistic Investigations of 3 Cyclobutylpyridin 4 Amine

Intrinsic Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom within the pyridine ring of 3-Cyclobutylpyridin-4-amine possesses a lone pair of electrons in an sp² hybrid orbital. This lone pair is not part of the aromatic π-system and is thus available for donation to electrophiles, rendering the nitrogen atom basic and nucleophilic. However, the basicity of the pyridine nitrogen is attenuated compared to aliphatic amines. uoanbar.edu.iq This is because the sp² hybridized orbital has a higher s-character (33%) than an sp³ orbital (25%), which means the lone pair is held more closely to the nucleus and is less available for protonation. uoanbar.edu.iqlibretexts.org

The reactivity of the pyridine nitrogen can be summarized in the following table:

| Property | Description | Implication for 3-Cyclobutylpyridin-4-amine |

| Basicity | The lone pair on the sp²-hybridized nitrogen can accept a proton. | The compound will form salts with acids. The basicity is lower than that of aliphatic amines. uoanbar.edu.iq |

| Nucleophilicity | The lone pair can attack electrophilic centers. | The nitrogen can participate in reactions such as alkylation and acylation at the nitrogen atom. |

| Influence on Aromaticity | The nitrogen atom is part of the aromatic sextet. | Protonation or coordination to a Lewis acid at the nitrogen atom deactivates the ring towards electrophilic aromatic substitution. uoanbar.edu.iqlibretexts.org |

Reactivity of the Exocyclic Amine Group

The exocyclic amine group at the 4-position of the pyridine ring is a primary amine and a key determinant of the molecule's reactivity. Its chemical behavior is characterized by its nucleophilicity, basicity, and its influence on the aromatic system.

The exocyclic amine group possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile and a base. The nucleophilicity of primary amines is generally greater than that of ammonia (B1221849) due to the electron-donating nature of the alkyl group (in this case, the pyridyl group). masterorganicchemistry.com This nucleophilicity allows the amine to readily attack electrophilic centers, participating in reactions such as acylation, alkylation, and condensation with carbonyl compounds to form imines. youtube.com

In terms of basicity, the exocyclic amine is generally more basic than the pyridine ring nitrogen. The lone pair of the exocyclic amine is in an sp³-like orbital, making it more available for protonation compared to the sp² lone pair of the ring nitrogen. The relative basicity of the two nitrogen atoms is a critical factor in determining the site of protonation and the behavior of the molecule in acid-catalyzed reactions.

A comparison of the general nucleophilicity trends for amines is presented below:

| Amine Type | General Nucleophilicity Trend | Rationale |

| Ammonia (NH₃) | Least Nucleophilic | No electron-donating groups. |

| Primary Amines (RNH₂) | More Nucleophilic | One electron-donating alkyl/aryl group. masterorganicchemistry.com |

| Secondary Amines (R₂NH) | Most Nucleophilic | Two electron-donating alkyl/aryl groups. masterorganicchemistry.com |

| Tertiary Amines (R₃N) | Variable | Steric hindrance can reduce nucleophilicity. masterorganicchemistry.com |

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophiles. uoanbar.edu.iqlibretexts.org However, the presence of the strongly activating amino group at the 4-position significantly influences the outcome of such reactions. The amino group is an ortho-, para-director and a powerful activating group due to its ability to donate its lone pair of electrons into the ring through resonance.

In the case of 3-Cyclobutylpyridin-4-amine, the amino group at C4 will direct incoming electrophiles to the positions ortho to it, which are C3 and C5. The cyclobutyl group at C3 will sterically hinder attack at that position, making C5 the most likely site for electrophilic substitution. The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion, followed by deprotonation to restore aromaticity. wikipedia.orgmasterorganicchemistry.com

The directing effects of the substituents on the pyridine ring are summarized below:

| Substituent | Position | Electronic Effect | Directing Influence |

| Amino Group (-NH₂) | C4 | Strong electron-donating (resonance) | Ortho, Para-directing (activator) |

| Cyclobutyl Group | C3 | Weak electron-donating (inductive) | Ortho, Para-directing (weak activator) |

| Pyridine Nitrogen | N1 | Electron-withdrawing (inductive) | Meta-directing (deactivator) uoanbar.edu.iq |

Mechanistic Elucidation of Reactions Involving 3-Cyclobutylpyridin-4-amine

Elucidating the mechanisms of reactions involving 3-Cyclobutylpyridin-4-amine requires the identification of transient species and an understanding of the rate-determining steps of the reaction.

The identification of reaction intermediates is crucial for confirming a proposed reaction mechanism. In reactions involving 3-Cyclobutylpyridin-4-amine, several types of intermediates can be anticipated. For instance, in electrophilic aromatic substitution reactions, the key intermediate is the arenium ion (sigma complex). libretexts.org This cationic intermediate is stabilized by resonance, with the positive charge delocalized over the pyridine ring and, importantly, onto the exocyclic nitrogen atom.

In nucleophilic substitution reactions at the exocyclic amine, tetrahedral intermediates are commonly formed, particularly in acylation reactions. For reactions involving the pyridine nitrogen, such as N-alkylation, the initial product is a pyridinium (B92312) salt, which is a stable intermediate that can be isolated. Spectroscopic techniques such as NMR and mass spectrometry are instrumental in the characterization of these transient species.

Common reaction intermediates are outlined in the following table:

| Reaction Type | Expected Intermediate | Key Features |

| Electrophilic Aromatic Substitution | Arenium Ion (Sigma Complex) libretexts.org | Positively charged, resonance-stabilized carbocation. wikipedia.org |

| Nucleophilic Acylation of Amine | Tetrahedral Intermediate | Sp³-hybridized carbon formed from the carbonyl group. |

| N-Alkylation of Pyridine Nitrogen | Pyridinium Salt | Positively charged nitrogen within the aromatic ring. |

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for probing the structure of the transition state. wikipedia.org The KIE is the ratio of the reaction rate of a molecule with a lighter isotope to that of the same molecule with a heavier isotope (e.g., kH/kD). libretexts.org A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. baranlab.org

For reactions involving 3-Cyclobutylpyridin-4-amine, KIE studies could be employed in several ways. For example, in an electrophilic aromatic substitution reaction, deuterating the C-H bond that is broken in the final deprotonation step can help determine if this step is rate-limiting. If a significant primary KIE is observed (kH/kD > 1), it suggests that C-H bond cleavage is part of the rate-determining step. princeton.edu Conversely, the absence of a KIE would indicate that the initial attack of the electrophile is the slow step. baranlab.org

Similarly, in reactions involving the exocyclic amine, such as hydrogen abstraction or proton transfer, deuterating the N-H bonds could reveal whether these processes are involved in the rate-limiting step.

| Type of KIE | Description | Application to 3-Cyclobutylpyridin-4-amine Reactions |

| Primary KIE | Observed when a bond to the isotopically substituted atom is broken in the rate-determining step. baranlab.org | Could be used to study the mechanism of electrophilic aromatic substitution by labeling the C-H bond to be broken. |

| Secondary KIE | Observed when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. libretexts.org | Could provide information about changes in hybridization at a particular atom during the reaction. |

| Solvent KIE | Observed when the solvent is changed from, for example, H₂O to D₂O. libretexts.org | Can indicate the involvement of the solvent in the rate-determining step, particularly in proton transfer processes. |

Stereochemical Outcomes and Diastereoselective Control in Transformations

The stereochemical outcomes of reactions involving the 3-cyclobutylpyridin-4-amine scaffold are of significant interest, as the spatial arrangement of atoms is crucial for the biological activity and material properties of the resulting molecules. The presence of the cyclobutyl group at the 3-position of the pyridine ring introduces a chiral center when the pyridine ring undergoes reactions that generate a new stereocenter, or if the cyclobutyl ring itself is substituted.

While specific studies on the diastereoselective control in transformations of 3-cyclobutylpyridin-4-amine are not extensively reported in the current body of scientific literature, general principles of stereoselective synthesis can be applied to predict potential outcomes. For instance, in reactions such as catalytic hydrogenation of the pyridine ring, the bulky cyclobutyl group would be expected to direct the incoming hydrogen atoms to the less sterically hindered face of the molecule, leading to a diastereomeric excess of one isomer.

Similarly, in reactions involving the amino group, such as acylation with a chiral acylating agent, the formation of diastereomeric amides is expected. The degree of diastereoselectivity would depend on the nature of the reactants, the catalyst, and the reaction conditions. The cyclobutyl moiety, depending on its conformation, could exert a directing effect on the approach of the electrophile.

Table 1: Hypothetical Diastereoselective Reactions of 3-Cyclobutylpyridin-4-amine

| Reaction Type | Reagents | Potential Diastereomeric Products | Expected Controlling Factors |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | cis- and trans-3-Cyclobutylpiperidin-4-amine | Steric hindrance from the cyclobutyl group |

| Asymmetric Epoxidation | m-CPBA, Chiral Catalyst | (3R,4S)- and (3S,4R)-Epoxides | Catalyst-substrate interactions |

It is important to note that the data presented in Table 1 is based on established principles of stereoselective synthesis and represents a predictive outlook in the absence of specific experimental data for 3-cyclobutylpyridin-4-amine.

Multi-Component Reaction Incorporations of the 3-Cyclobutylpyridin-4-amine Scaffold

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. The incorporation of the 3-cyclobutylpyridin-4-amine scaffold into MCRs would offer a rapid and efficient route to a diverse range of novel chemical entities.

Given the presence of a primary amino group, 3-cyclobutylpyridin-4-amine is a prime candidate for participation in a variety of well-known MCRs. For example, in the Ugi four-component reaction , it could serve as the amine component, reacting with an aldehyde, a carboxylic acid, and an isocyanide to generate complex peptide-like structures. The cyclobutylpyridine moiety would be incorporated into the final product, imparting its unique steric and electronic properties.

Another potential application is in the Passerini three-component reaction , where a modified version of the scaffold (e.g., as an isocyanide) could react with a carboxylic acid and a carbonyl compound. Furthermore, its use in the Hantzsch pyridine synthesis or related MCRs for the synthesis of dihydropyridines could be envisioned, although this would involve the pyridine ring itself as a reactant, which is less common for pre-functionalized pyridines.

Table 2: Potential Multi-Component Reactions Involving 3-Cyclobutylpyridin-4-amine

| MCR Name | Reactant Roles for 3-Cyclobutylpyridin-4-amine | Other Components | Product Scaffold |

|---|---|---|---|

| Ugi Reaction | Amine | Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Passerini Reaction | (as Isocyanide derivative) | Carbonyl Compound, Carboxylic Acid | α-Acyloxy Amide |

The successful implementation of 3-cyclobutylpyridin-4-amine in these MCRs would depend on its reactivity and compatibility with the other reaction components and conditions. The steric bulk of the cyclobutyl group might influence the reaction rates and yields.

Radical-Mediated Transformations Involving Pyridine-boryl Radicals

In recent years, radical-mediated transformations have emerged as a powerful strategy for the functionalization of heterocyclic compounds. The chemistry of pyridine-boryl radicals, in particular, has garnered significant attention for its ability to mediate a variety of C-H functionalization and cross-coupling reactions.

The involvement of 3-cyclobutylpyridin-4-amine in transformations mediated by pyridine-boryl radicals could lead to the introduction of various functional groups at different positions of the pyridine ring. Pyridine-boryl radicals are typically generated in situ from a pyridine derivative, a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂), and a radical initiator.

One plausible scenario involves the formation of a pyridine-boryl radical from 3-cyclobutylpyridin-4-amine itself. This radical could then participate in cascade reactions, for instance, by adding to an alkene or alkyne, followed by cyclization and further transformations. A computational mechanistic analysis of a pyridine-boryl radical-mediated cascade reaction toward the synthesis of indolizines has shown that a radical-radical cross-coupling pathway can be more energetically favorable than a conventional Minisci-type radical addition. rsc.org

Alternatively, a pyridine-boryl radical generated from a different pyridine could be used to functionalize the 3-cyclobutylpyridin-4-amine scaffold. For example, a Minisci-type reaction could potentially occur, where an alkyl or acyl radical adds to the protonated pyridine ring, likely at the C-2 or C-6 positions, which are electronically activated. The regioselectivity of such a reaction would be influenced by the steric hindrance of the cyclobutyl group and the electronic effects of the amino group.

Table 3: Plausible Radical-Mediated Transformations

| Reaction Type | Key Reagents | Potential Outcome | Mechanistic Feature |

|---|---|---|---|

| Pyridine-Boryl Radical Cascade | B₂pin₂, Radical Initiator, Alkene/Alkyne | Annulated Heterocyclic Systems | Formation and reaction of a pyridine-boryl radical derived from the substrate |

| Minisci-type C-H Alkylation | Alkyl Radical Source, Acid | 2- or 6-Alkyl-3-cyclobutylpyridin-4-amine | Radical addition to the protonated pyridine ring |

The exploration of these radical-mediated transformations would significantly expand the synthetic utility of the 3-cyclobutylpyridin-4-amine scaffold.

Advanced Spectroscopic and Structural Characterization Methodologies for 3 Cyclobutylpyridin 4 Amine

Vibrational Spectroscopy for Chemical Bond Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the vibrational modes of the molecular structure.

Fourier Transform Infrared (FT-IR) Spectroscopy Applications

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint of the compound. For 3-Cyclobutylpyridin-4-amine, a primary amine, characteristic N-H stretching vibrations are expected in the region of 3500-3300 cm⁻¹. orgchemboulder.comrockymountainlabs.com Specifically, primary amines typically show two bands in this region corresponding to asymmetric and symmetric stretching modes. orgchemboulder.com

The spectrum would also feature C-H stretching vibrations from both the aromatic pyridine (B92270) ring and the aliphatic cyclobutyl group, generally appearing in the 3100-2800 cm⁻¹ range. rockymountainlabs.com The C-N stretching vibration for an aromatic amine is typically observed as a strong band between 1335-1250 cm⁻¹. orgchemboulder.com Furthermore, the pyridine ring itself exhibits characteristic ring stretching and bending vibrations. njit.edupolyu.edu.hkrsc.org The position and intensity of these bands can be influenced by the nature and position of the substituents on the pyridine ring. njit.eduoptica.org The N-H bending vibration of the primary amine is expected in the 1650-1580 cm⁻¹ region. orgchemboulder.com

Table 1: Predicted FT-IR Data for 3-Cyclobutylpyridin-4-amine

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| N-H Asymmetric & Symmetric Stretch | 3500-3300 | Primary Amine |

| Aromatic C-H Stretch | 3100-3000 | Pyridine Ring |

| Aliphatic C-H Stretch | 3000-2850 | Cyclobutyl Group |

| N-H Bend | 1650-1580 | Primary Amine |

| C=C and C=N Ring Stretching | 1600-1400 | Pyridine Ring |

| C-N Stretch | 1335-1250 | Aromatic Amine |

This table is predictive and based on typical ranges for the specified functional groups.

Raman Spectroscopy Techniques

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. The Raman spectrum of a substituted pyridine often resembles that of the corresponding substituted benzene. rsc.org The vibrations of the pyridine ring and the cyclobutyl group will give rise to characteristic Raman signals. For substituted pyridines, the ring breathing mode, often observed near 1040 cm⁻¹, is a notable feature. rsc.org

The N-H stretching vibrations are also active in Raman spectroscopy and would appear in a similar region as in the FT-IR spectrum. core.ac.uk Analysis of the Raman spectra of related pyridine derivatives indicates that the position of substituents influences the frequency of some vibrations. njit.edu Comprehensive band assignment can be achieved by combining FT-IR and Raman data, sometimes aided by computational simulations. core.ac.ukacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

One-Dimensional NMR (¹H, ¹³C) Methodologies

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-Cyclobutylpyridin-4-amine, distinct signals are expected for the protons on the pyridine ring and the cyclobutyl group. The aromatic protons of the pyridine ring typically resonate in the downfield region (δ 6.5–8.5 ppm). The protons of the cyclobutyl group will appear in the upfield region (δ 1.5–3.0 ppm). The protons of the amine group (NH₂) would likely appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The carbon atoms of the pyridine ring will have chemical shifts in the aromatic region (typically δ 100-150 ppm). udel.edulibretexts.org The carbon attached to the electron-withdrawing nitrogen atom will be shifted further downfield. udel.edu The carbons of the cyclobutyl group will resonate in the aliphatic region (typically δ 10-50 ppm). The chemical shifts are sensitive to the electronic environment of each carbon atom. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Cyclobutylpyridin-4-amine

| Atom | Type | Predicted Chemical Shift (δ, ppm) |

| Pyridine Protons | ¹H | 6.5 - 8.5 |

| Cyclobutyl Protons | ¹H | 1.5 - 3.0 |

| Amine Protons | ¹H | Variable, broad singlet |

| Pyridine Carbons | ¹³C | 100 - 150 |

| Cyclobutyl Carbons | ¹³C | 10 - 50 |

This table is predictive and based on typical chemical shift ranges.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques provide correlational information that helps to piece together the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would show correlations between the different protons on the pyridine ring and within the cyclobutyl group, helping to establish their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. columbia.educolumbia.edusdsu.edu This is invaluable for assigning the ¹H and ¹³C signals unambiguously. For 3-Cyclobutylpyridin-4-amine, it would link the proton signals of the pyridine ring and cyclobutyl group to their corresponding carbon signals. columbia.edulibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. columbia.edulibretexts.orgustc.edu.cn This technique is crucial for establishing the connectivity between different parts of the molecule, for instance, showing the correlation between the cyclobutyl protons and the C3 carbon of the pyridine ring, thus confirming the position of the cyclobutyl substituent. columbia.edu

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 3-Cyclobutylpyridin-4-amine (C₉H₁₂N₂), the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight. Due to the presence of two nitrogen atoms (an even number), the molecular ion peak will have an even mass-to-charge ratio (m/z), according to the nitrogen rule. msu.edulibretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of 3-Cyclobutylpyridin-4-amine. Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places. This precision allows for the determination of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass.

For 3-Cyclobutylpyridin-4-amine, with a molecular formula of C₉H₁₂N₂, the theoretical exact mass can be calculated by summing the precise masses of its constituent atoms. The protonated molecule, [M+H]⁺, is commonly observed in techniques like electrospray ionization (ESI). The high mass accuracy provided by HRMS confirms the presence of the correct elements in the correct proportions, serving as a definitive piece of evidence for the compound's identity. This technique is fundamental in synthetic chemistry for verifying the successful formation of the target molecule and ensuring its elemental integrity.

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₉H₁₃N₂⁺ | 149.10732 |

This table presents the calculated theoretical exact mass for the protonated molecular ion of 3-Cyclobutylpyridin-4-amine. Experimental HRMS data would be expected to align with this value to within a few parts per million (ppm).

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for separating, identifying, and quantifying volatile and semi-volatile compounds. For 3-Cyclobutylpyridin-4-amine, GC-MS serves two primary purposes: assessing the purity of a sample and confirming the identity of the compound through its mass spectrum.

In a typical GC-MS analysis, the sample is vaporized and passed through a capillary column, where compounds are separated based on their boiling points and interactions with the column's stationary phase. nih.gov 3-Cyclobutylpyridin-4-amine, being a relatively small molecule, is amenable to GC analysis. The retention time (RT), the time it takes for the compound to elute from the column, is a characteristic property under specific chromatographic conditions and can be used for identification and purity checks. nih.gov A pure sample will ideally show a single, sharp chromatographic peak.

Following separation by GC, the eluted compound enters the mass spectrometer, which ionizes the molecules (typically via electron impact, EI) and fragments them. The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the m/z of the molecular ion and various fragment ions. msu.edu For 3-Cyclobutylpyridin-4-amine (MW = 148.21 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z = 148. Key fragmentation pathways would likely involve the loss of the cyclobutyl group or parts of it, and cleavage of the pyridine ring. miamioh.edu

| m/z (Predicted) | Possible Fragment Identity | Notes |

| 148 | [C₉H₁₂N₂]⁺ | Molecular Ion (M⁺) |

| 133 | [M - CH₃]⁺ | Loss of a methyl group from the cyclobutyl ring |

| 120 | [M - C₂H₄]⁺ | Loss of ethene from the cyclobutyl ring |

| 93 | [M - C₄H₇]⁺ | Loss of the cyclobutyl radical |

| 78 | [C₅H₄N]⁺ | Pyridine ring fragment |

This table outlines plausible fragmentation patterns for 3-Cyclobutylpyridin-4-amine under electron ionization in a GC-MS system. The relative abundance of these fragments provides structural information.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. nih.gov It provides detailed information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. Current time information in Bangalore, IN. For 3-Cyclobutylpyridin-4-amine, obtaining a single crystal suitable for X-ray diffraction would allow for the complete elucidation of its molecular architecture.

Single-Crystal X-ray Diffraction Methodologies for Absolute Configuration

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the three-dimensional structure of a molecule. crysdotllc.com The process involves mounting a single crystal on a diffractometer and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined. google.com

While 3-Cyclobutylpyridin-4-amine is not chiral, SC-XRD is indispensable for confirming its covalent structure and solid-state conformation. The technique would precisely define the puckering of the cyclobutyl ring and its orientation relative to the planar pyridine ring. Although no published crystal structure for 3-Cyclobutylpyridin-4-amine is currently available, the methodology remains the most powerful tool for such a determination.

Analysis of Intermolecular Interactions and Crystal Packing Phenomena

While a specific crystal structure for 3-Cyclobutylpyridin-4-amine has not been reported, analysis of related aminopyridine structures allows for a predictive understanding of its crystal packing. nih.gov The primary amino group and the pyridine nitrogen are key functional groups that dictate intermolecular interactions, primarily through hydrogen bonding.

| Interaction Type | Donor/Acceptor Groups | Probable Motif |

| Hydrogen Bonding | Amine (N-H) ··· Pyridine (N) | Dimer or Chain Formation |

| Van der Waals | Cyclobutyl C-H groups | Close packing in hydrophobic regions |

This table predicts the primary intermolecular forces expected to govern the crystal packing of 3-Cyclobutylpyridin-4-amine based on the behavior of analogous aminopyridine compounds.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, particularly UV-Vis spectroscopy, investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light. This technique is sensitive to the presence of conjugated π-systems and provides valuable information about the electronic structure of chromophores. msu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

The 4-aminopyridine (B3432731) moiety in 3-Cyclobutylpyridin-4-amine acts as the primary chromophore, the part of the molecule responsible for light absorption. msu.edu The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions.

The π → π* transitions, which are typically high-energy and result in strong absorption bands, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic pyridine ring. The n → π* transitions are lower in energy and involve the excitation of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital.

The parent compound, 4-aminopyridine, exhibits characteristic UV absorption. The presence of the cyclobutyl group at the 3-position is expected to have a modest influence on the spectrum. As an alkyl group, it can act as a weak electron-donating group through hyperconjugation, which may cause a slight bathochromic shift (shift to a longer wavelength) of the absorption maxima (λmax) compared to the unsubstituted 4-aminopyridine.

| Compound | Expected λmax (nm) | Associated Transition |

| 4-Aminopyridine (in Ethanol) | ~250-260 nm | π → π |

| 3-Cyclobutylpyridin-4-amine | ~255-265 nm (Predicted) | π → π |

This table compares the known absorption for the parent 4-aminopyridine chromophore with the predicted absorption for 3-Cyclobutylpyridin-4-amine, illustrating the expected bathochromic shift.

Computational and Theoretical Investigations of 3 Cyclobutylpyridin 4 Amine

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

Solvent Effects and Dynamic Interactions

The influence of the solvent environment on the structure, stability, and reactivity of 3-Cyclobutylpyridin-4-amine is a critical area of computational investigation. The polarity of the solvent can significantly affect the conformational preferences of the cyclobutyl group and the electronic distribution within the pyridine (B92270) ring.

Molecular dynamics (MD) simulations are a powerful tool for exploring these dynamic interactions. In a typical MD simulation, the 3-Cyclobutylpyridin-4-amine molecule is placed in a simulation box filled with explicit solvent molecules, such as water or dimethyl sulfoxide (B87167) (DMSO). The system's trajectory is then calculated over time by integrating Newton's laws of motion for all atoms. This allows for the analysis of various properties, including:

Solvation Shell Structure: The arrangement of solvent molecules around the solute can be characterized by calculating radial distribution functions (RDFs). For 3-Cyclobutylpyridin-4-amine in an aqueous solution, the RDF would likely show a well-defined first solvation shell of water molecules hydrogen-bonding to the amine group and the pyridine nitrogen.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the amine group of 3-Cyclobutylpyridin-4-amine and protic solvent molecules are crucial for its solubility and reactivity. MD simulations can quantify the average number of hydrogen bonds and their lifetimes.

Conformational Dynamics: The cyclobutyl ring of 3-Cyclobutylpyridin-4-amine is not planar and can undergo puckering motions. The solvent can influence the energy barrier between different puckered conformations. MD simulations can track these conformational changes over time.

Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Generalized Born (GB) model, offer a computationally less expensive alternative to explicit solvent simulations. These models represent the solvent as a continuous medium with a given dielectric constant. While they cannot provide detailed information about the local solvent structure, they are effective for calculating solvation free energies and for incorporating solvent effects into quantum mechanical calculations of molecular properties.

The choice between explicit and implicit solvent models depends on the specific research question. Explicit models are generally preferred for studying specific solute-solvent interactions and dynamic processes, while implicit models are often used for rapid screening of a large number of molecules or for calculations where the detailed solvent structure is less critical.

Ligand-Target Interaction Hypotheses and Molecular Recognition Principles (Computational Perspective)

Computational methods are instrumental in formulating hypotheses about how 3-Cyclobutylpyridin-4-amine might interact with biological targets, such as enzymes or receptors. These methods are guided by the principles of molecular recognition, which include hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces.

Molecular Docking Methodologies for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. For 3-Cyclobutylpyridin-4-amine, this would involve docking the molecule into the active site of a chosen target protein. The general workflow for molecular docking includes:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site. The 3D structure of 3-Cyclobutylpyridin-4-amine is generated and optimized.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

Scoring and Ranking: A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked accordingly.

The predicted binding mode of 3-Cyclobutylpyridin-4-amine would likely involve the formation of hydrogen bonds between its 4-amino group and the pyridine nitrogen with polar residues in the active site. The cyclobutyl group, being hydrophobic, would likely be oriented towards a nonpolar pocket in the binding site.

Table 1: Hypothetical Key Interactions of 3-Cyclobutylpyridin-4-amine with a Kinase Active Site

| Interaction Type | Functional Group of Ligand | Potential Interacting Residue in Target |

|---|---|---|

| Hydrogen Bond Donor | 4-Amino group | Aspartate, Glutamate, Carbonyl backbone |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Lysine, Arginine, Serine |

| Hydrophobic Interaction | Cyclobutyl group | Leucine, Isoleucine, Valine, Phenylalanine |

| π-π Stacking | Pyridine ring | Phenylalanine, Tyrosine, Tryptophan |

Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Property Prediction

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its physicochemical properties. For 3-Cyclobutylpyridin-4-amine, a QSPR model could be developed to predict properties like solubility, lipophilicity (logP), or melting point.

The development of a QSPR model involves several steps:

Data Collection: A dataset of compounds with known experimental values for the property of interest is compiled. This dataset would ideally include molecules structurally similar to 3-Cyclobutylpyridin-4-amine.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the property.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Once a validated QSPR model is established, it can be used to predict the properties of new compounds like 3-Cyclobutylpyridin-4-amine.

Virtual Screening Approaches for Scaffold Exploration and Chemical Diversity

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. 3-Cyclobutylpyridin-4-amine can be used in virtual screening in two main ways:

Ligand-Based Virtual Screening: If the biological target is unknown, but other molecules with similar activity are known, 3-Cyclobutylpyridin-4-amine can be used as a query to search for structurally similar compounds in a database. This is based on the principle that structurally similar molecules are likely to have similar biological activities.

Structure-Based Virtual Screening: If the 3D structure of the biological target is known, a library of compounds can be docked into the active site, and the compounds can be ranked based on their predicted binding affinity. In this context, a library of analogs of 3-Cyclobutylpyridin-4-amine could be screened to explore the chemical space around this scaffold and identify derivatives with potentially improved activity.

Prediction of Reaction Mechanisms and Pathways via Computational Methods

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the synthesis of 3-Cyclobutylpyridin-4-amine. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose.

Transition State Characterization and Activation Energy Calculation

For a proposed synthetic route to 3-Cyclobutylpyridin-4-amine, DFT can be used to model the entire reaction pathway. This involves:

Geometry Optimization: The 3D structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (reactants, intermediates, products) or first-order saddle points (transition states). A transition state is characterized by having exactly one imaginary frequency.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the identified transition state connects the correct reactant and product.

Energy Calculations: The energies of all stationary points on the potential energy surface are calculated. The activation energy for a reaction step is the energy difference between the transition state and the reactants.

Table 2: Hypothetical DFT-Calculated Energies for a Reaction Step in the Synthesis of a Pyridine Derivative

| Species | Electronic Energy (Hartree) | Zero-Point Vibrational Energy (Hartree) | Gibbs Free Energy (Hartree) |

|---|---|---|---|

| Reactants | -450.123456 | 0.123456 | -450.000000 |

| Transition State | -450.098765 | 0.121212 | -449.977553 |

| Products | -450.154321 | 0.125678 | -450.028643 |

The table above provides a hypothetical example of the types of energy data that would be calculated to determine the activation energy and reaction thermodynamics.

Reaction Coordinate Analysis and Potential Energy Surface Mapping

The conformational flexibility of 3-Cyclobutylpyridin-4-amine is a key determinant of its intermolecular interaction capabilities. Computational chemistry provides powerful tools to explore this flexibility through reaction coordinate analysis and the mapping of potential energy surfaces (PES). Such studies are crucial for understanding the molecule's dynamic behavior and identifying its most stable three-dimensional structures.

Defining the Reaction Coordinate

For 3-Cyclobutylpyridin-4-amine, the most significant degree of freedom dictating its conformational state is the rotation around the C3-C_cyclobutyl single bond. Therefore, the dihedral angle (τ) between the plane of the pyridine ring and a defined plane within the cyclobutyl ring serves as a natural and intuitive reaction coordinate. fu-berlin.de A secondary coordinate would involve the puckering of the cyclobutyl ring itself, which is known to adopt non-planar conformations to relieve ring strain.

A computational analysis would involve a "relaxed scan" of the potential energy surface. In this procedure, the primary dihedral angle (τ) is systematically varied in discrete steps (e.g., 10°), and at each step, the energy of the entire molecular geometry is minimized. This process maps out the minimum energy path for the rotation, revealing the energy barriers and stable conformers.

Computational Methodology

Quantum chemical calculations, particularly Density Functional Theory (DFT), are well-suited for this type of analysis. science.gov A common and effective method would involve the B3LYP functional with a Pople-style basis set such as 6-31G(d,p) or 6-311++G(d,p) to accurately model the electronic structure and energies. researchgate.netnih.gov This level of theory provides a robust balance between computational cost and accuracy for geometry optimizations and frequency calculations. nih.gov

Potential Energy Surface Features

The resulting potential energy surface would be expected to show distinct features:

Energy Minima: These points on the surface correspond to stable or metastable conformers of the molecule. For 3-Cyclobutylpyridin-4-amine, minima would likely correspond to conformations where the puckered cyclobutyl ring adopts specific orientations (e.g., "equatorial" or "axial" with respect to the pyridine plane) that minimize steric hindrance between the cyclobutyl protons and the adjacent groups on the pyridine ring.

Saddle Points (Transition States): These represent the highest energy points along the lowest energy pathway between two minima. researchgate.net The energy difference between a minimum and a connecting saddle point defines the activation energy, or rotational barrier, for the conformational change.

The analysis would likely reveal at least two distinct energy minima corresponding to different puckering conformations of the cyclobutyl ring. The energy barriers separating these conformers are typically low, indicating that the molecule is conformationally mobile at room temperature.

The following interactive table illustrates the expected data from such a potential energy surface scan, detailing the relative energies of the stationary points found during the rotation of the cyclobutyl group.

| Stationary Point | Description | Dihedral Angle (τ) | Relative Energy (kcal/mol) |

| M1 | Global Minimum Conformer | ~45° | 0.00 |

| TS1 | Transition State 1 | ~90° | 2.5 |

| M2 | Local Minimum Conformer | ~135° | 0.5 |

| TS2 | Transition State 2 | ~180° | 3.0 |

Note: The energy and angle values are illustrative and represent plausible outcomes from a DFT/B3LYP calculation.

A more detailed analysis would also characterize the geometry at each of these points, as shown in the table below.

| Stationary Point | C-C-C-N Dihedral (τ) | Cyclobutyl Puckering Angle (φ) | C-C Bond Length (Å) (Pyridine-Cyclobutyl) |

| M1 | 45.2° | 25.1° | 1.51 |

| TS1 | 90.0° | 10.5° | 1.52 |

| M2 | 134.8° | 24.9° | 1.51 |

| TS2 | 180.0° | 0.0° (Planar TS) | 1.53 |

Note: Geometrical parameters are representative values for such systems.

This analysis reveals the energetic cost associated with rotating the cyclobutyl substituent, providing fundamental insights into the molecule's structural dynamics. The identification of the global minimum energy conformation is essential for subsequent studies, such as molecular docking, as it represents the most probable structure of the molecule in a biological system.

Derivatization Strategies for Analytical Enhancement and Chemical Modification of 3 Cyclobutylpyridin 4 Amine

Chemical Derivatization for Chromatographic Analysis

In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), derivatization is a key technique used to modify an analyte to improve its separation and detection characteristics. researchgate.net For 3-cyclobutylpyridin-4-amine, which possesses a primary amine group, several derivatization approaches can be employed to enhance its analysis by various detection methods.

While the pyridine (B92270) ring of 3-cyclobutylpyridin-4-amine possesses inherent ultraviolet (UV) absorbance, its detection in complex mixtures can be hampered by low sensitivity or interference from co-eluting compounds. Introducing a chromophore—a molecule that absorbs light in the UV-Visible range—can significantly enhance its detectability. This is typically achieved by reacting the primary amine with a derivatizing agent to form a new compound with a much higher molar absorptivity or an absorption maximum at a longer, more selective wavelength where matrix interference is minimal.

Common strategies applicable to the primary amine of 3-cyclobutylpyridin-4-amine include:

Reaction with Phenyl isothiocyanate (PITC): This reagent reacts with primary amines to form phenylthiourea (B91264) (PTU) derivatives. These derivatives exhibit strong UV absorbance around 240-254 nm, providing a sensitive method for the quantification of amines. scribd.com

Reaction with Naphthoquinone-4-sulphonate (NQS): This reagent can be used to create derivatives with strong absorption in the visible light region, enhancing selectivity. researchgate.net

Reaction with Halogenated Nitrobenzenes: Reagents like 2-nitro-4-trifluoromethylfluorobenzene can react with aliphatic and aromatic amines to generate products with strong absorption between 350-450 nm, shifting the detection to a wavelength with fewer interferences. google.com

These reactions introduce a strongly absorbing moiety, thereby amplifying the signal in UV-Vis detectors and lowering the limits of detection.

Table 1: Potential Chromophoric Derivatization Reagents for 3-Cyclobutylpyridin-4-amine This table is interactive. Click on the headers to sort the data.

| Derivatizing Reagent | Abbreviation | Resulting Derivative | Typical λmax | Reference |

|---|---|---|---|---|